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Compound of Interest

Compound Name: 2' 3'-Dihydroxyacetophenone

Cat. No.: B030278

An In-depth Technical Guide to 2',3'-
Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',3'-Dihydroxyacetophenone, an aromatic ketone and a member of the
dihydroxyacetophenone family, presents a molecule of interest for chemical synthesis and
potential pharmacological applications. While its isomers, notably 2',5'- and 3',4'-
dihydroxyacetophenone, have been investigated for their anti-inflammatory and antioxidant
properties, specific biological data on the 2',3'- isomer remains limited in current scientific
literature. This guide provides a comprehensive overview of the known chemical structure,
properties, and synthesis of 2',3'-Dihydroxyacetophenone. It summarizes all available
guantitative data into structured tables, details a key experimental protocol for its synthesis,
and visualizes relevant chemical and biological processes. This document serves as a
foundational resource for researchers exploring this compound and its potential therapeutic
applications.

Chemical Structure and Identification

2',3'-Dihydroxyacetophenone is characterized by an acetophenone core substituted with two
hydroxyl groups at the 2' and 3' positions of the phenyl ring.[1]
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Identifier Value

IUPAC Name 1-(2,3-dihydroxyphenyl)ethanone[1]
Synonyms 3-Acetylcatechol, 3-Acetyl-1,2-benzenediol[2]
CAS Number 13494-10-5[1]

Molecular Formula

CsHsOs3[1]

Molecular Weight 152.15 g/mol [1]

inChi INChl=1S/C8H803/c1-5(9)6-3-2-4-
7(10)8(6)11/h2-4,10-11H,1H3[1]

InChlKey HEJLFBLJYFSKCE-UHFFFAOYSA-N[1]

SMILES CC(=0)C1=C(C(=CC=C1)0)O[1]

PubChem CID 6429110[1]

Physicochemical Properties

The compound is a solid at room temperature, appearing as yellow needles or crystals.[1] Its

properties are summarized in the table below. Many of the thermochemical properties are

predicted values based on computational models.
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Property

Value

Source

Physical Description

Solid, yellow needles or

crystals

[1]

Melting Point

97-98°C

[1]

Boiling Point (Predicted)

294.0+25.0°C

[2]

Density (Predicted) 1.291 + 0.06 g/cm?3 [2]

pKa (Predicted) 8.98+£0.10 [2]
Moderately soluble in ethanol;

Solubility Soluble in Chloroform, [1112]

Methanol

logP (Octanol/Water Partition

1.6 (Computed)

[1]

Coefficient)
Topological Polar Surface Area  57.5 A2 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

ydrog p 3 [1]

Count

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 2',3'-

Dihydroxyacetophenone.
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Spectroscopy Type Data Highlights
(300 MHz, CDCIs) 8 ppm: 2.61 (s, 3H, -CH3);
1H NMR 6.77-7.05 (t, 1H, Ar-H); 7.02 (dd, 1H, Ar-H); 7.36
(dd, 1H, Ar-H).[2]
Specific experimental data for the 2',3'- isomer
is not readily available in public databases. Data
13C NMR

for related isomers can be found for

comparative purposes.

Infrared (IR)

An ATR-IR spectrum has been recorded on a
Bio-Rad FTS instrument.[1] Key absorptions
typical for such a structure would include O-H
stretching (broad, ~3200-3600 cm~1), C-H
stretching (aromatic, ~3000-3100 cm~1), and a
strong C=0 stretch (~1650-1680 cm~1).

Mass Spectrometry (GC-MS)

Major m/z peaks observed at 137.0 (99.99%)
and 152.0 (72.41%, molecular ion).[1]

Synthesis Protocols

2',3'-Dihydroxyacetophenone can be synthesized through the demethylation of 2',3'-

dimethoxyacetophenone.

Demethylation of 2',3'-Dimethoxyacetophenone

This protocol details a common laboratory-scale synthesis.

Materials:

2',3'-Dimethoxyacetophenone

Dichloromethane (DCM)

Methanol (MeOH)

Boron tribromide (BBr3) solution (1M in dichloromethane)
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o Ethyl acetate

e 2% Sodium Bicarbonate (NaHCOs) solution

Procedure:

Dissolve 2,3-dimethoxyacetophenone (4.85 g, 26.9 mmol) in 100 mL of dichloromethane.

 In a separate flask, add 68 mL of a 1M boron tribromide solution in dichloromethane and cool
to -70°C.

e Slowly add the solution of 2,3-dimethoxyacetophenone to the cooled boron tribromide
solution.

 Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.

 After the reaction is complete, carefully add 70 mL of methanol to quench the reaction and
continue stirring for 1 hour.

o Evaporate the reaction mixture to dryness using a rotary evaporator.
» Dissolve the resulting residue in 250 mL of ethyl acetate.
e Wash the organic phase once with 30 mL of a 2% NaHCOs solution.

» Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate) and
evaporate the solvent to yield the crude product.

» Purify the crude product by crystallization from methanol to obtain the final product as a
yellow solid (Yield: 3.10 g, 76%).[2]
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Reactant Preparation
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Caption: Chemical synthesis workflow for 2',3'-Dihydroxyacetophenone.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b030278?utm_src=pdf-body-img
https://www.benchchem.com/product/b030278?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Biological Activity and Signaling Pathways

While 2',3'-dihydroxyacetophenone is utilized as a reagent in the synthesis of antiproliferative
agents, opioid receptor agonists, and anticoagulants, direct studies on its intrinsic biological
activity are sparse.[2] However, significant research on its isomers provides valuable context
and suggests potential mechanisms of action.

Antioxidant and Anti-inflammatory Potential

Dihydroxyacetophenone (DHAP) isomers are generally recognized for their antioxidant and
anti-inflammatory properties.[1] This activity is attributed to the phenolic hydroxyl groups which
can scavenge free radicals and inhibit lipid peroxidation.[1]

Insights from Isomers: Potential Signaling Pathways

Studies on the 2',5'-dihydroxyacetophenone isomer have shown that it can inhibit the
production of inflammatory mediators in activated macrophages. This effect is achieved by
blocking key signaling pathways, including the ERK1/2 and NF-kB pathways. Specifically, it has
been shown to:

e Inhibit nitric oxide (NO) production by suppressing iNOS expression.
e Decrease levels of pro-inflammatory cytokines such as TNF-a and IL-6.

This is accomplished by inhibiting the phosphorylation of ERK1/2 and preventing the nuclear
translocation of the NF-kB p65 subunit. Given the structural similarity, it is plausible that 2',3'-
dihydroxyacetophenone could exert anti-inflammatory effects through a similar mechanism,
though this requires experimental validation.
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Caption: Potential anti-inflammatory pathway based on the 2',5-isomer.

Experimental Protocols for Biological Assays
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While specific studies detailing the biological testing of 2',3'-dihydroxyacetophenone are not
readily available, the following are standard, widely-accepted protocols for assessing the
antioxidant activity of phenolic compounds. These methods would be appropriate for evaluating
this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the

stable DPPH radical, causing a color change from purple to yellow, which is monitored
spectrophotometrically.

Methodology:

e Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The
absorbance of this solution at 517 nm should be approximately 1.0.

o Sample Preparation: Prepare a stock solution of 2',3'-Dihydroxyacetophenone in methanol.
Create a series of dilutions to test a range of concentrations.

e Reaction: In a 96-well plate or cuvettes, mix 100 pL of the DPPH solution with 100 pL of the
sample solution at different concentrations. A control containing methanol instead of the
sample is also prepared.

e Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

» Measurement: Measure the absorbance of each sample and the control at 517 nm using a
spectrophotometer.

o Calculation: The percentage of scavenging activity is calculated using the formula: %
Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The ICso value (concentration
required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of
inhibition against the sample concentration.
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Caption: General experimental workflow for the DPPH antioxidant assay.

Safety and Handling

2',3'-Dihydroxyacetophenone is classified with the following hazard statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Use only in a well-ventilated area.

Wear protective gloves, protective clothing, eye protection, and face protection.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash skin thoroughly after handling.

Store in a well-ventilated place and keep the container tightly closed.
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Conclusion and Future Directions

2',3'-Dihydroxyacetophenone is a well-characterized compound in terms of its chemical and
physical properties, with established methods for its synthesis. It serves as a valuable reagent
for creating more complex molecules with potential therapeutic value. However, a significant
knowledge gap exists regarding its specific biological activities and mechanisms of action.
Future research should focus on evaluating its antioxidant, anti-inflammatory, and other
pharmacological properties, directly comparing its efficacy to its more studied isomers.
Elucidating its interactions with key signaling pathways such as NF-kB, MAPK, and Nrf2 will be
critical in determining its potential as a lead compound in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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